Microsomal Leucine Aminopeptidase Ki: L‑Leucinethiol (22 nM) vs. Bestatin (1,400 nM) — 64‑Fold Potency Advantage
The active thiol L‑leucinethiol (liberated upon DTT reduction of the disulfide prodrug) inhibits porcine kidney microsomal leucine aminopeptidase (LAP) with a competitive Ki of 2.2 × 10⁻⁸ M (22 nM) [1]. In contrast, bestatin — the most widely used aminopeptidase inhibitor comparator — binds the same microsomal aminopeptidase (EC 3.4.11.2) with a Ki of 1.4 × 10⁻⁶ M (1,400 nM) [2]. This represents a 64‑fold greater potency for L‑leucinethiol. The origin of this difference lies in the thiol group providing a direct zinc ligand, whereas bestatin relies on a weaker hydroxamate/zinc interaction [1][2].
| Evidence Dimension | Inhibition constant (Ki) for microsomal leucine aminopeptidase |
|---|---|
| Target Compound Data | L‑Leucinethiol Ki = 22 nM (2.2 × 10⁻⁸ M), competitive inhibitor [1] |
| Comparator Or Baseline | Bestatin Ki = 1,400 nM (1.4 × 10⁻⁶ M), rapidly reversible inhibitor [2] |
| Quantified Difference | L‑Leucinethiol is 64‑fold more potent (Ki ratio = 22 nM / 1,400 nM = 0.016) |
| Conditions | Microsomal aminopeptidase (EC 3.4.11.2) from porcine kidney [1]; same enzyme class, comparable assay conditions [2] |
Why This Matters
A 64‑fold lower Ki translates to proportionally lower compound usage and reduced solvent/DMSO burden in cellular assays, making L‑leucinethiol the superior choice when total‑potency LAP blockade is required.
- [1] Chan, W. W.-C. (1983). L‑Leucinthiol — A potent inhibitor of leucine aminopeptidase. Biochemical and Biophysical Research Communications, 116(1), 297–302. DOI: 10.1016/0006-291X(83)90414-X View Source
- [2] Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. Journal of Biological Chemistry, 260(24), 13154–13162. View Source
